N-((1-异烟酰基哌啶-4-基)甲基)环丙烷磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

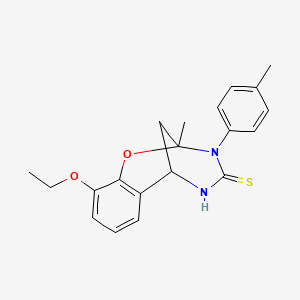

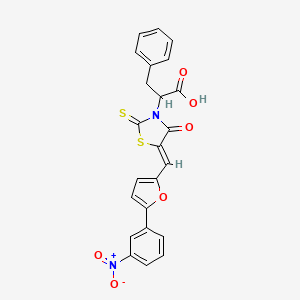

The compound “N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound likely has a similar structure, with additional functional groups attached.科学研究应用

合成方法

- 环丙烷环化:环丙烷衍生物在合成化学中的应用已得到探索,证明了它们在创建结构复杂的分子中的效用。例如,涉及供体-受体环丙烷的刘易斯酸催化的环化反应产生环戊烯磺酰胺,突出了环丙烷衍生物在构建具有高非对映选择性的环状结构中的多功能性 (Mackay 等人,2014 年)。

- 药物代谢研究:基于微生物的生物催化系统促进了双芳基双磺酰胺化合物的代谢研究。这些系统能够产生足够数量的哺乳动物代谢物以进行结构表征,说明环丙烷磺酰胺在了解药物代谢中的作用 (Zmijewski 等人,2006 年)。

催化应用

- 对映选择性合成:利用磺酰胺衍生物进行对映选择性环丙烷化的催化体系的开发强调了这些化合物在不对称合成中的潜力。铑 (II) N-(芳基磺酰基)脯氨酸酯催化反应的研究证明了这一点,为合成具有高非对映选择性和对映选择性的功能化环丙烷提供了途径 (Davies 等人,1996 年)。

- 环状酮合成:磺酰胺的用途延伸到环状酮的合成,环状酮是各种合成目标中的基本组成部分。涉及用甲基甲硫甲基亚砜环化二卤代烷的技术展示了含磺酰胺化合物在生成环烷酮(一类重要的合成中间体)中的适用性 (Ogura 等人,1984 年)。

药物设计和药理学

- 碳酸酐酶同工酶的选择性抑制:膜不透性低分子量磺酰胺的设计已显示出对膜结合碳酸酐酶同工酶的选择性抑制,而不是对胞质同工酶的选择性抑制。这种特异性对于减少临床环境中的副作用至关重要,证明了磺酰胺衍生物在开发更具选择性的治疗剂中的潜力 (Scozzafava 等人,2000 年)。

作用机制

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Mode of Action

It’s known that piperidine derivatives can undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, one mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities .

Pharmacokinetics

Piperidine derivatives are generally known for their wide range of pharmacological applications .

Result of Action

Piperidine derivatives are known to exhibit a wide variety of biological activities .

Action Environment

It’s known that the synthesis and functionalization of piperidine derivatives have been widely studied , suggesting that various factors could potentially influence their action.

属性

IUPAC Name |

N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c19-15(13-3-7-16-8-4-13)18-9-5-12(6-10-18)11-17-22(20,21)14-1-2-14/h3-4,7-8,12,14,17H,1-2,5-6,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSRXEMZBSGBSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2404417.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2404419.png)

![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)

![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2404424.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2404427.png)

![N-(4-methoxyphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)acetamide](/img/structure/B2404428.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2404431.png)

![1,3,6-trimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404433.png)